

solubility and stability of 3-(3-Methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-amine

Cat. No.: B010864

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **3-(3-Methylphenyl)propan-1-amine**

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of **3-(3-Methylphenyl)propan-1-amine**, a primary amine of interest in pharmaceutical research and development. We delve into the foundational principles governing these critical physicochemical properties and present detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the causal scientific reasoning behind experimental design choices. The protocols described herein are designed as self-validating systems to ensure data integrity and compliance with regulatory expectations.

Introduction: The Critical Role of Physicochemical Profiling

3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8) is an aromatic amine with a molecular structure that presents both opportunities and challenges in drug development.^[1] Its primary amine group offers a site for salt formation to potentially modulate solubility, while the phenylpropyl backbone contributes to its lipophilicity, which is often correlated with membrane permeability.

Understanding the solubility and stability of a drug candidate is not a perfunctory exercise; it is the bedrock upon which successful drug development is built. Poor aqueous solubility can severely limit oral bioavailability, lead to unreliable in-vitro assay results, and create significant hurdles for formulation development.[2][3] Similarly, chemical instability can compromise a drug's potency, generate potentially toxic degradation products, and shorten its shelf-life.[4]

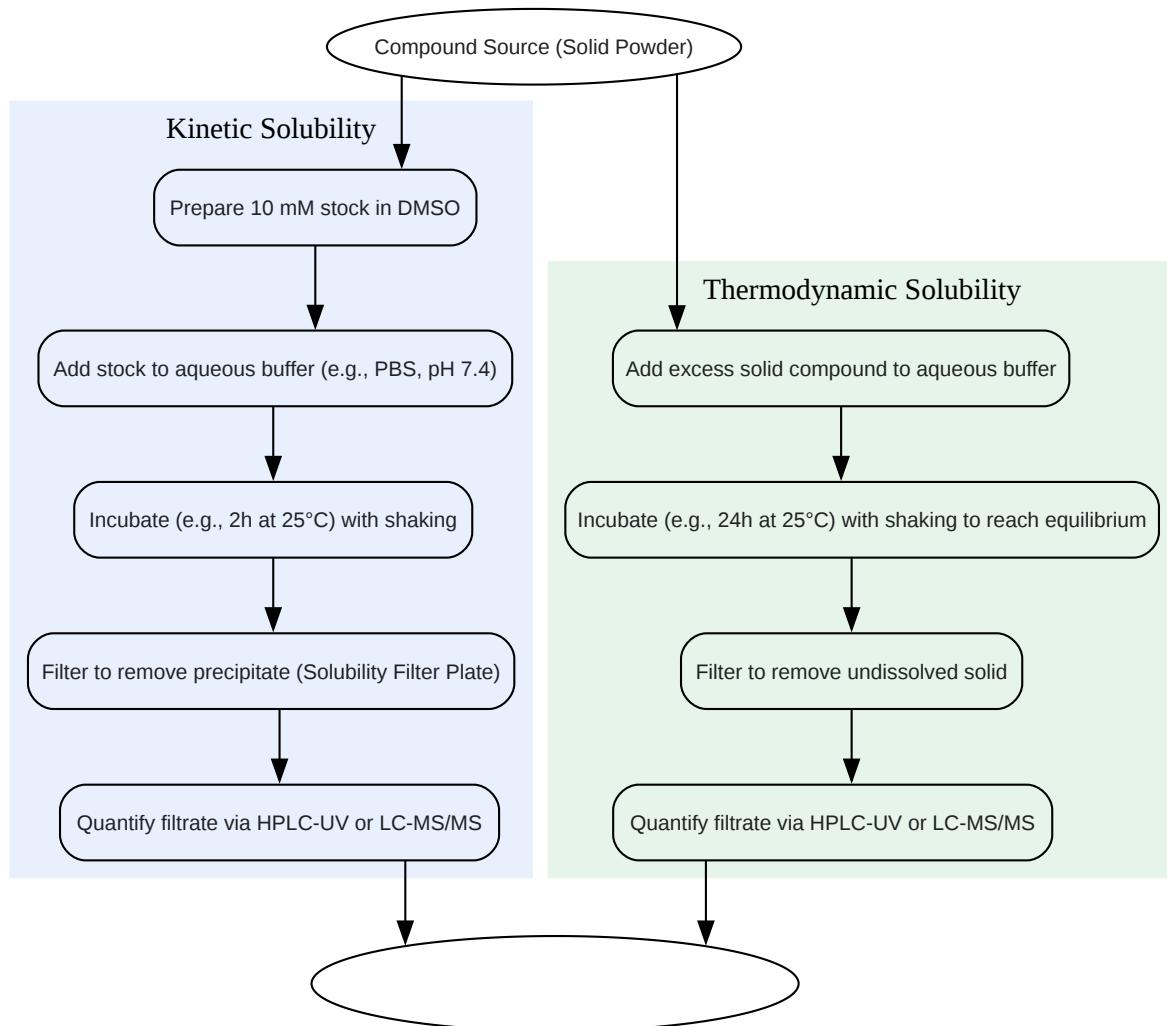
This guide will equip the researcher with the necessary tools to:

- Experimentally determine the kinetic and thermodynamic solubility of the compound.
- Conduct forced degradation studies to understand its intrinsic stability profile, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5]
- Establish a robust analytical method for accurate quantification during these studies.

Physicochemical Properties at a Glance

A preliminary in-silico assessment provides a starting point for understanding the compound's behavior.

Property	Value	Source
Molecular Formula	C10H15N	PubChem[1]
Molecular Weight	149.23 g/mol	PubChem[1]
XLogP3	2.2	PubChem[1]
Topological Polar Surface Area	26 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]


The XLogP3 value of 2.2 suggests moderate lipophilicity, indicating that while it may have good membrane permeability, its aqueous solubility could be limited.[1]

Solubility Profile Determination

Solubility is measured in two primary contexts in drug discovery: kinetic and thermodynamic. Kinetic solubility is determined under conditions where a compound, pre-dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.^{[6][7]} It measures how readily the compound stays in solution under non-equilibrium conditions and is ideal for high-throughput screening in early discovery.^{[8][9]} Thermodynamic solubility, conversely, is the true equilibrium solubility of the solid compound in a solvent, a critical parameter for formulation and late-stage development.^{[2][6]}

Experimental Workflow for Solubility Assessment

The logical flow for determining solubility involves distinct paths for kinetic and thermodynamic measurements, both culminating in a quantitative analysis step.

[Click to download full resolution via product page](#)

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Protocol: Kinetic Solubility by Turbidimetry

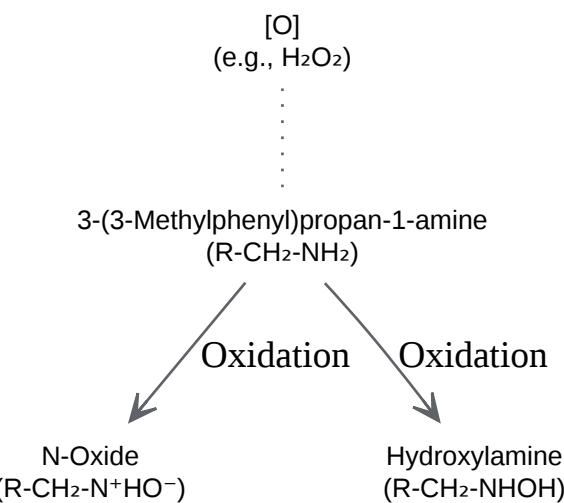
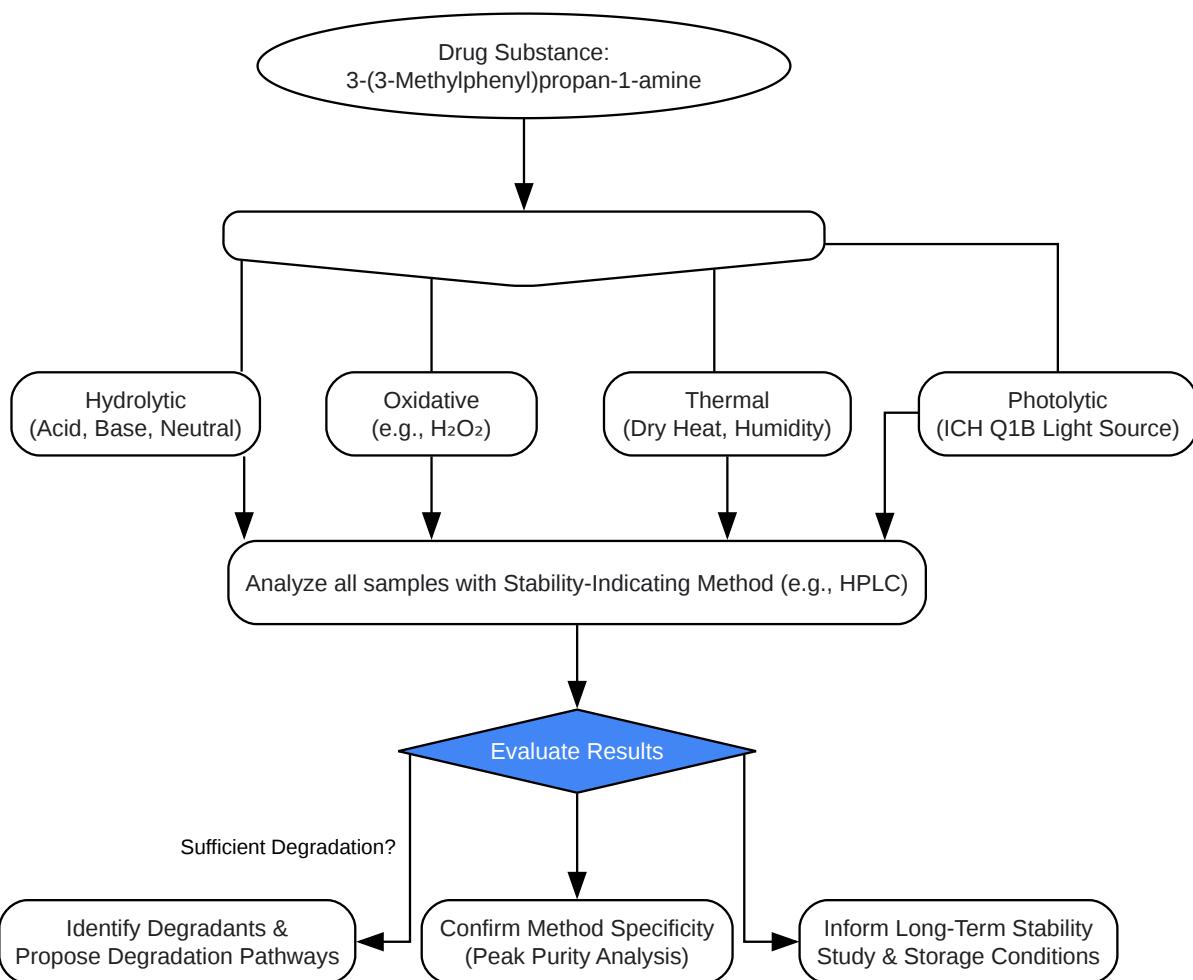
This high-throughput method is ideal for early-stage assessment.[\[3\]](#)[\[10\]](#)

- Stock Solution Preparation: Prepare a 10 mM stock solution of **3-(3-Methylphenyl)propan-1-amine** in 100% DMSO.
- Plate Setup: Dispense 2 μ L of the DMSO stock solution into the wells of a 96-well microplate.
- Buffer Addition: Add 98 μ L of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 μ M and a final DMSO concentration of 2%.
- Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.[\[10\]](#)
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).
- Data Analysis: The concentration at which significant light scattering (precipitation) is observed above the baseline is reported as the kinetic solubility.

Protocol: Thermodynamic 'Shake-Flask' Solubility

This method determines the equilibrium solubility and is considered the gold standard.[\[8\]](#)

- Sample Preparation: Add an excess amount of solid **3-(3-Methylphenyl)propan-1-amine** (e.g., 1-2 mg) to a glass vial containing 1 mL of the test solvent (e.g., water, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[\[11\]](#)
- Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[\[6\]\[8\]](#)
- Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 μ m syringe filter to remove any undissolved particles.
- Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.0.



- Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a fundamental component of drug characterization. Forced degradation (or stress testing) is the process of subjecting a drug substance to conditions more severe than accelerated stability conditions.^{[4][12]} The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.^{[4][13]}

Decision-Making Framework for Stability Testing

The ICH guidelines provide a clear path for assessing stability, including specific requirements for photostability.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-Methylphenyl)propan-1-amine | C₁₀H₁₅N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. acdlabs.com [acdlabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. onyxipca.com [onyxipca.com]
- To cite this document: BenchChem. [solubility and stability of 3-(3-Methylphenyl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010864#solubility-and-stability-of-3-\(3-methylphenyl\)propan-1-amine](https://www.benchchem.com/product/b010864#solubility-and-stability-of-3-(3-methylphenyl)propan-1-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com